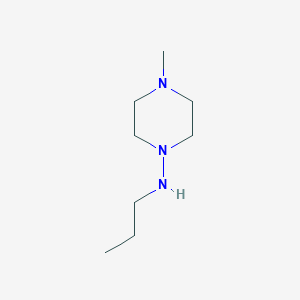

1-Piperazinamine, 4-methyl-N-propyl-

Description

1-Piperazinamine, 4-methyl-N-propyl- (CAS: Not explicitly provided; structurally analogous to compounds in ) is a piperazine derivative featuring a methyl group at the 4-position of the piperazine ring and an N-propylamine substituent. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula |

C8H19N3 |

|---|---|

Molecular Weight |

157.26 g/mol |

IUPAC Name |

4-methyl-N-propylpiperazin-1-amine |

InChI |

InChI=1S/C8H19N3/c1-3-4-9-11-7-5-10(2)6-8-11/h9H,3-8H2,1-2H3 |

InChI Key |

RNCZYXSETBGJPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNN1CCN(CC1)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

One effective method involves reductive amination of 4-methylpiperazinamine derivatives with appropriate ketones or aldehydes, followed by reduction with mild reducing agents such as sodium triacetoxyborohydride.

- Procedure : The amine (piperazinamine) is reacted with a ketone (e.g., 4-methylpiperidin-4-one) in the presence of a reducing agent under mild conditions to form the substituted piperazine ring.

- Example : A one-pot reductive amination of N-methyl-4-piperidone with a protected piperazine derivative using triacetoxyborohydride yielded the intermediate amine compounds with yields ranging from 56% to 76% after deprotection steps.

The introduction of the N-propyl group onto the piperazine nitrogen can be achieved by alkylation reactions.

- Typical reagents : Propyl bromide or propyl chloride as alkylating agents.

- Conditions : Reaction in polar aprotic solvents such as DMF or acetonitrile, often in the presence of a base like potassium carbonate.

- Outcome : Selective N-alkylation yields the N-propyl substituted piperazinamine.

Though specific detailed protocols for this step on 1-Piperazinamine, 4-methyl-N-propyl- are less reported explicitly, this is a standard synthetic step in piperazine chemistry.

Alternative Synthetic Routes

Other synthetic routes involve the use of phosphorus oxychloride-mediated cyclization reactions for related benzimidazole derivatives, which are structurally distinct but share some synthetic principles with piperazine derivatives. These methods are more relevant to benzimidazole cores and less directly applicable to 1-Piperazinamine, 4-methyl-N-propyl-.

Comparative Data Table of Preparation Methods

Summary of Research Findings

- The most documented and efficient preparation method for 1-Piperazinamine, 4-methyl-N-propyl- involves initial formation of a protected intermediate (N-Boc-piperazinyl derivative), followed by reduction with sodium dithionite, and final deprotection with hydrochloric acid in methanol to yield the hydrochloride salt of the target compound.

- Reductive amination using mild reducing agents like triacetoxyborohydride is also a versatile method to introduce substituents on the piperazine ring with good yields and selectivity.

- Alkylation to install the N-propyl group is a standard step but requires careful control to avoid over-alkylation.

- Alternative methods involving phosphorus oxychloride are more relevant to benzimidazole derivatives and less directly applicable here but demonstrate the diversity of synthetic approaches in related heterocyclic chemistry.

Chemical Reactions Analysis

1-Piperazinamine,4-methyl-N-propyl-(9ci) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperazines and amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to 1-Piperazinamine, 4-methyl-N-propyl- exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that piperazine derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

- Antidepressant Effects : Certain piperazine compounds have been investigated for their antidepressant activity due to their ability to modulate neurotransmitter systems .

- Glycosidase Inhibition : As noted in patent literature, enantiomers of this compound can serve as effective glycosidase inhibitors, which are valuable in treating diseases like diabetes .

Applications in Drug Development

1-Piperazinamine, 4-methyl-N-propyl- serves as a building block in the synthesis of various therapeutic agents. Its applications include:

- Synthesis of Anticancer Agents : The compound has been utilized in the development of drugs targeting cancer cells by acting on specific pathways involved in tumor growth .

- Neurological Disorders : Research has explored its potential in treating neurological disorders through modulation of serotonin receptors .

- Thrombosis Treatment : Some derivatives have been identified as therapeutic agents for thrombosis, showcasing the compound's versatility in addressing cardiovascular conditions .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 1-Piperazinamine, including the target compound, exhibited significant antimicrobial activity against various strains of bacteria. The research highlighted the compound's mechanism of action involving disruption of bacterial cell membrane integrity.

Case Study 2: Glycosidase Inhibition

In another case study, researchers synthesized several analogs of 1-Piperazinamine, 4-methyl-N-propyl-, which were tested for glycosidase inhibition. The results indicated that specific modifications to the piperazine ring enhanced inhibitory potency, leading to promising candidates for further development as antidiabetic agents.

Mechanism of Action

The mechanism of action of 1-Piperazinamine,4-methyl-N-propyl-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

4-Methylpiperazin-1-amine dihydrochloride (CAS 40675-60-3) :

- Similarity : 0.95 ().

- Key Differences : Lacks the N-propyl group but shares the 4-methylpiperazine core. The dihydrochloride salt form enhances solubility compared to the free base of the target compound.

- Implications : The absence of the propyl group may reduce lipophilicity, affecting membrane permeability and receptor binding .

- 4-(Prop-2-yn-1-yl)piperazin-1-amine (CAS 56964-23-9): Similarity: 0.86 (). Key Differences: Substituted with a propargyl group instead of N-propyl. Implications: The propargyl group may confer metabolic stability but could increase cytotoxicity risks .

- 4-Cyclopentyl-1-piperazinamine (CAS Not Provided): Key Differences: Features a cyclopentyl group at the 4-position ().

Pharmacological Activity

NMDA Receptor Antagonists () :

- Compounds like CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) exhibit high affinity for NMDA receptors due to carboxyl and phosphonic acid groups.

- Target Compound : The absence of charged groups in 4-methyl-N-propyl- likely reduces NMDA affinity but may improve blood-brain barrier penetration .

Physicochemical Properties

| Property | 1-Piperazinamine, 4-Methyl-N-Propyl- | 4-Methylpiperazin-1-amine Dihydrochloride | 4-(Prop-2-yn-1-yl)piperazin-1-amine |

|---|---|---|---|

| Solubility | Moderate (free base) | High (salt form) | Low (alkyne hydrophobicity) |

| LogP | ~2.1 (estimated) | ~1.5 (salt form) | ~2.5 |

| Metabolic Stability | Likely stable due to alkyl chains | High (polar salt) | Moderate (propargyl susceptibility) |

Data inferred from structural trends in .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Piperazinamine, 4-methyl-N-propyl-, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted piperazine precursors and propylamine derivatives. For example, in analogous piperazine derivatives (e.g., 4-(4-chlorobenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine), a Schiff base formation is achieved using aldehydes or ketones under reflux in ethanol or methanol . Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and reaction time (12–24 hours). Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients (70–90% purity) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of 1-Piperazinamine derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the piperazine ring. For example, in N-(4-methylbenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, the imine proton (CH=N) appears as a singlet at δ 8.2–8.5 ppm in ¹H NMR . Mass spectrometry (HRMS) and X-ray crystallography are used to validate molecular weight and 3D conformation, respectively .

Q. How can researchers mitigate byproduct formation during the synthesis of 1-Piperazinamine derivatives?

- Methodological Answer : Byproducts such as unreacted amines or dimerization products arise from incomplete condensation or over-reaction. Strategies include:

- Stoichiometric control : Use a 1:1.2 molar ratio of aldehyde/ketone to piperazine precursor to limit excess reagents .

- Catalytic additives : Employ molecular sieves to absorb water in Schiff base reactions, shifting equilibrium toward product formation .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro or nitro substituents) impact the biological activity of 1-Piperazinamine derivatives?

- Methodological Answer : Substituents influence electronic and steric properties, altering receptor binding. For example, 4-(2-chlorobenzyl)-N-(3-methylbenzylidene)-1-piperazinamine exhibits enhanced serotonin receptor affinity (IC₅₀ = 120 nM) compared to non-halogenated analogs due to increased lipophilicity and π-π stacking interactions . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to dopamine D₂ receptors .

Q. What experimental approaches resolve contradictions in reported bioactivity data for piperazine derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values or target selectivity may arise from assay conditions (e.g., cell line variability, ligand concentrations). To address this:

- Standardized assays : Use HEK293 cells expressing human serotonin 5-HT₁A receptors for consistent readouts .

- Meta-analysis : Compare datasets from PubChem or ChEMBL, adjusting for variables like incubation time (e.g., 30 vs. 60 minutes) .

Q. How can researchers optimize reaction scalability for 1-Piperazinamine derivatives without compromising enantiomeric purity?

- Methodological Answer : Continuous flow reactors improve scalability by maintaining precise temperature and mixing conditions. For example, a microreactor system at 80°C with a residence time of 10 minutes achieves >95% conversion in N-alkylation steps . Chiral HPLC (e.g., Chiralpak IA column) ensures enantiomeric excess (ee >98%) during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.